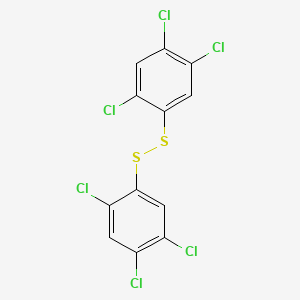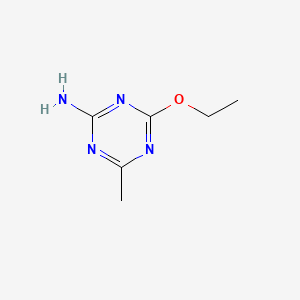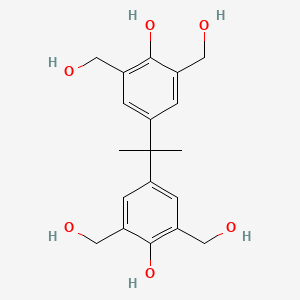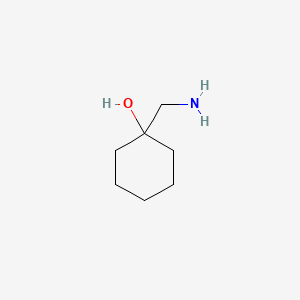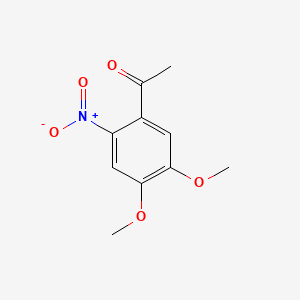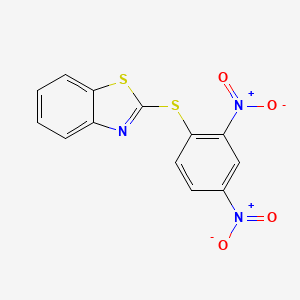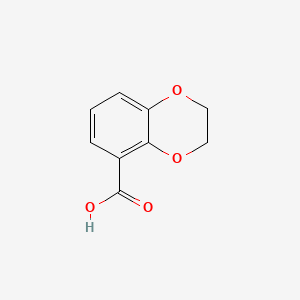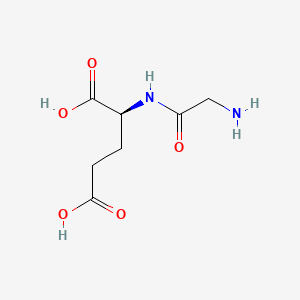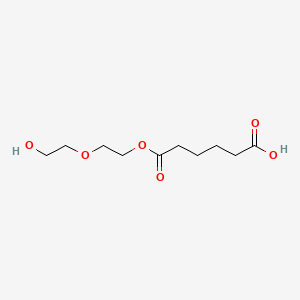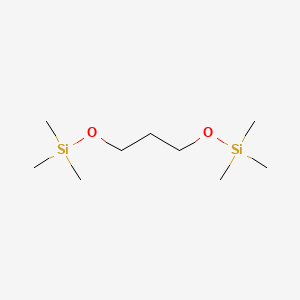
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl-
描述
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is a useful research compound. Its molecular formula is C9H24O2Si2 and its molecular weight is 220.46 g/mol. The purity is usually 95%.
The exact mass of the compound 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and function of the enzymes .
Cellular Effects
The effects of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the active site of the enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological processes. Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, toxic or adverse effects, such as tissue damage or organ dysfunction, may occur .
Metabolic Pathways
3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites within the cell. Additionally, this compound can influence the activity of cofactors, further modulating metabolic processes .
Transport and Distribution
Within cells and tissues, 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it may be preferentially localized to the cytoplasm or nucleus, depending on the presence of specific binding partners .
Subcellular Localization
The subcellular localization of 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of this compound can have significant effects on its activity and function, as it may interact with different sets of biomolecules in various subcellular environments .
属性
IUPAC Name |
trimethyl(3-trimethylsilyloxypropoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24O2Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHYMKOUICVFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170560 | |
| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-80-8 | |
| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-Dioxa-2,8-disilanonane, 2,2,8,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(trimethylsilyloxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-bis(trimethylsilyloxy)propane in the synthesis of (+)-duocarmycin SA?
A: 1,3-Bis(trimethylsilyloxy)propane, also known as 3,7-Dioxa-2,8- disilanonane, 2,2,8,8-tetramethyl-, was investigated as a reagent in the acetalization of hydroxyindoles during the asymmetric total synthesis of (+)-duocarmycin SA. [] The researchers explored different acetalization conditions, and while the specific reaction using 1,3-bis(trimethylsilyloxy)propane wasn't selected for the final synthetic route, it demonstrably yielded the desired alkoxyindole derivative. This highlights the compound's potential utility in protecting group chemistry for complex molecule synthesis.
Q2: Aside from its use in organic synthesis, has 1,3-bis(trimethylsilyloxy)propane been identified in other contexts?
A: Yes, interestingly, 1,3-bis(trimethylsilyloxy)propane was identified as a major component (25.17%) in the bark extract of Juglans regia L., commonly known as the English walnut. [] This finding suggests a potential natural occurrence of the compound and warrants further investigation into its biological significance within the plant.
Q3: Are there alternative reagents to 1,3-bis(trimethylsilyloxy)propane for acetalization reactions in similar synthetic contexts?
A: Yes, the research on (+)-duocarmycin SA synthesis also explored 2-ethyl-2-methyl-1,3-dioxane in combination with boron trifluoride etherate as an alternative acetalization method. [] This method proved successful and was ultimately chosen for the final synthetic route. This highlights the availability of alternative reagents and the importance of evaluating reaction conditions for optimal yield and selectivity in complex molecule synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


